Ibuprofen, (+-)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOLUBLE IN ALCOHOL

In water, 21 mg/l @ 25 °C

0.021 mg/mL at 25 °C

Synonyms

Canonical SMILES

Analgesic and Anti-inflammatory Effects

- Pain Management: Research confirms ibuprofen's effectiveness in managing mild to moderate pain associated with various conditions, including postoperative pain, headaches, menstrual cramps, and musculoskeletal disorders [National Institutes of Health (.gov), Ibuprofen - ]. Studies comparing ibuprofen to other pain relievers often show similar pain-relieving effects [National Institutes of Health (.gov), An Overview of Clinical Pharmacology of Ibuprofen - ].

- Mechanism of Action: Ibuprofen's pain-relieving and anti-inflammatory properties are attributed to its ability to inhibit enzymes called cyclooxygenases (COXs) which are involved in the production of inflammatory mediators like prostaglandins [National Institutes of Health (.gov), Ibuprofen - ].

Potential Use in Neurodegenerative Diseases

Studies are exploring the potential benefits of ibuprofen in preventing or slowing the progression of neurodegenerative diseases like Alzheimer's disease. Some research suggests that ibuprofen's anti-inflammatory properties may offer protection against neurodegeneration, but further investigation is needed to confirm these findings and determine the optimal dosage and long-term safety for this use [National Institutes of Health (.gov), Ibuprofen - ].

Colon-Targeted Delivery Systems

Research is ongoing to develop new formulations of ibuprofen that target delivery to the colon. This approach aims to reduce the gastrointestinal side effects associated with traditional oral administration [Hindawi, Synthesis, Characteristics, and Pharmaceutical Properties of Ibuprofen-Cyclodextrin-PEG Conjugate - ].

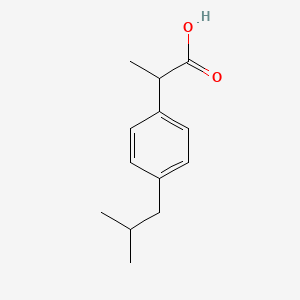

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. Its IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid, and its chemical formula is C₁₃H₁₈O₂. The compound exists as a racemic mixture of two enantiomers: (R)-ibuprofen and (S)-ibuprofen, with the latter being the more pharmacologically active form. Ibuprofen is commonly utilized to relieve pain from various conditions, including headaches, dental pain, menstrual cramps, muscle aches, and arthritis. Additionally, it is often employed to reduce fever and inflammation.

Ibuprofen's mechanism of action revolves around its inhibition of COX enzymes. COX exists in two isoforms, COX-1 and COX-2. COX-1 is responsible for physiological functions like stomach lining protection and platelet aggregation, while COX-2 is primarily involved in inflammation. Ibuprofen works by preferentially inhibiting COX-2, thereby reducing inflammation without significantly affecting stomach functions [].

While generally safe for short-term use, Ibuprofen can cause side effects like stomach upset, heartburn, and kidney problems with prolonged use at high doses []. Additionally, individuals with certain medical conditions or taking specific medications may need to avoid ibuprofen due to potential interactions.

- Phase I Metabolism: This phase includes hydroxylation of the isobutyl side chain, leading to the formation of hydroxy derivatives. Cytochrome P450 isoforms CYP2C9, CYP2C19, and CYP2C8 are primarily responsible for these oxidative reactions .

- Phase II Metabolism: In this phase, the oxidative metabolites undergo conjugation with glucuronic acid to form glucuronides, which are then excreted from the body .

Ibuprofen exhibits significant biological activity through its anti-inflammatory and analgesic effects. It achieves this by inhibiting cyclooxygenase enzymes, thereby reducing the production of prostaglandins that contribute to pain and inflammation. The (S)-enantiomer of ibuprofen is particularly effective in this regard, as it has a higher affinity for the cyclooxygenase enzymes compared to its (R)-counterpart . This enantiomeric specificity enhances ibuprofen's therapeutic efficacy while minimizing potential side effects associated with non-selective NSAIDs.

The synthesis of ibuprofen can be accomplished through several methods, with one common approach involving the following steps:

- Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce p-isobutylacetophenone.

- Reduction: The ketone group in p-isobutylacetophenone is reduced to an alcohol using sodium borohydride or lithium aluminum hydride.

- Chloride Substitution: The alcohol group is converted into a better leaving group (chloride) through hydrochlorination.

- Grignard Reaction: A Grignard reagent is formed and reacts with carbon dioxide to yield ibuprofen after protonation .

This multi-step synthesis typically yields varying amounts of ibuprofen depending on reaction conditions and purification methods.

Ibuprofen is primarily used as an over-the-counter medication for:

- Pain Relief: Effective for mild to moderate pain such as headaches, toothaches, and menstrual cramps.

- Anti-inflammatory Treatment: Used in conditions like arthritis to reduce inflammation.

- Antipyretic Agent: Commonly used to lower fever in adults and children.

Additionally, research has explored its potential applications in treating various diseases beyond pain management, including cardiovascular diseases and certain types of cancer due to its anti-inflammatory properties .

Ibuprofen can interact with various medications and substances, potentially altering their effects or increasing adverse reactions. Notable interactions include:

- Anticoagulants: Increased risk of bleeding when combined with drugs like warfarin.

- Other NSAIDs: Concurrent use may enhance gastrointestinal side effects.

- Antihypertensives: Ibuprofen may reduce the effectiveness of certain blood pressure medications .

Understanding these interactions is crucial for safe clinical use.

Several compounds share similar properties or mechanisms with ibuprofen. Here are some notable examples:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Naproxen | C₁₄H₁₄O₃ | Longer half-life; often used for chronic pain relief |

| Aspirin | C₉H₈O₄ | Irreversible COX inhibitor; also has antiplatelet effects |

| Diclofenac | C₁₄H₁₁Cl₂N₃O₂ | More potent anti-inflammatory; used for severe pain |

| Ketoprofen | C₁₃H₁₈O₂ | Similar mechanism; often used for musculoskeletal disorders |

Uniqueness of Ibuprofen

Ibuprofen's unique characteristics include its specific enantiomeric activity (with (S)-ibuprofen being more effective), its relatively favorable safety profile compared to other NSAIDs, and its dual function as both an analgesic and antipyretic agent. These factors contribute to its widespread use and popularity among consumers.

Ibuprofen possesses the molecular formula C₁₃H₁₈O₂, representing a total of 33 atoms with a molecular weight of 206.28 grams per mole [1] [2] [3]. The exact mass has been determined to be 206.130680 daltons through high-resolution mass spectrometry measurements [1] [3]. The compound exhibits a monoisotopic mass of 206.130680, confirming its precise atomic composition [2].

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for ibuprofen is 2-[4-(2-methylpropyl)phenyl]propanoic acid [1] [2] [4] [5]. This systematic name reflects the compound's structural architecture, which consists of a propanoic acid moiety substituted at the alpha position with a para-substituted phenyl ring. The phenyl ring bears an isobutyl substituent, specifically a 2-methylpropyl group, at the para position relative to the propanoic acid attachment point.

Alternative chemical names include 2-(4-isobutylphenyl)propanoic acid and alpha-methyl-4-(2-methylpropyl)benzeneacetic acid [2] [5]. The Chemical Abstracts Service (CAS) registry number for ibuprofen is 15687-27-1 [1] [3] [5]. The compound's InChI (International Chemical Identifier) is InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) [3] [4], while the InChIKey is HEFNNWSXXWATRW-UHFFFAOYSA-N [3] [5].

Stereochemical Configuration and Enantiomeric Activity

Ibuprofen contains one chiral center located at the alpha carbon of the propanoic acid group, giving rise to two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen [4] [6] [7]. The (S)-enantiomer exhibits dextrorotatory optical activity, while the (R)-enantiomer displays levorotatory optical activity [8] [9].

The complete IUPAC nomenclature for the individual enantiomers are (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid for the S-enantiomer and (2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid for the R-enantiomer [4]. The stereochemical descriptors indicate the absolute configuration around the chiral carbon atom according to the Cahn-Ingold-Prelog priority rules.

A remarkable feature of ibuprofen stereochemistry is the unidirectional chiral inversion that occurs in biological systems [6] [7] [10] [11]. Studies have demonstrated that 63 ± 6% of an administered dose of (R)-(-)-ibuprofen undergoes stereospecific conversion to the (S)-(+)-enantiomer through enzymatic processes [6] [11]. This chiral inversion is mediated by 2-arylpropionyl-coenzyme A epimerase, which converts the (R)-ibuprofen-CoA thioester to the (S)-ibuprofen-CoA thioester [8] [10] [9]. Importantly, no measurable inversion occurs from the (S)-(+) to (R)-(-) enantiomer, making this a unidirectional process [6] [11].

The two enantiomers exhibit different melting points, with (S)-(+)-ibuprofen melting at 75-78°C and (R)-(-)-ibuprofen melting at 41-42°C [12]. This difference in physical properties reflects the distinct molecular packing arrangements of the two enantiomers in the solid state. The pharmacological activity resides primarily in the (S)-(+)-enantiomer, which is approximately 100 times more active than the (R)-(-)-enantiomer for anti-inflammatory effects [13] [8].

Conformational Flexibility in Gas-Phase Studies

High-resolution broadband rotational spectroscopy studies of gas-phase ibuprofen have revealed significant conformational flexibility, particularly in the isobutyl moiety [14] [15]. Quantum-chemical calculations coupled with experimental spectroscopic data have identified four distinct low-energy conformers that differ primarily in the structural arrangement of the isobutyl group relative to the remainder of the molecule [14] [15].

The conformational analysis demonstrates that while the isobutyl group exhibits high structural flexibility, resulting in multiple distinct low-energy conformers, the propanoic acid group maintains a stable conformational arrangement [14] [15]. This selective flexibility reflects the different rotational barriers around various bonds within the molecule. The conformational preferences are governed by intramolecular interactions, which have been analyzed through quantitative potential energy deconvolution using Fourier-type profiles [16] [17].

Density functional theory (DFT) calculations have identified eight different geometries as energy minima for ibuprofen [16] [17]. The conformational stability analysis reveals that the relative orientations of the substituent groups, particularly around the para-substituted phenyl ring, have minimal impact on the overall conformational stability of the molecule [16] [17]. The internal rotations that interconvert these conformers have been systematically studied, providing insights into the energy barriers associated with conformational changes.

The gas-phase conformational studies indicate that ibuprofen can adopt different conformations primarily through variations in dihedral angles around specific bonds, including the C-C bonds connecting the isobutyl group to the phenyl ring and the phenyl ring to the propanoic acid moiety [16] [17]. These conformational studies are particularly relevant for understanding the molecule's interaction with biological targets, as the three-dimensional shape significantly influences binding affinity and selectivity.

Solubility and Partition Coefficient Analysis

Ibuprofen exhibits characteristic solubility behavior that reflects its acidic nature and lipophilic properties [18] [19] [20] [21] [22]. The compound is practically insoluble in water at physiological pH, with solubility increasing significantly in alkaline conditions due to ionization of the carboxylic acid group [23]. The dissociation constant (pKa) has been experimentally determined to be 4.45 ± 0.04 at 25°C [23] [24] [25], indicating that ibuprofen exists predominantly in its ionized form at physiological pH (7.4).

The octanol-water partition coefficient serves as a critical parameter for assessing the lipophilicity of ibuprofen [19] [20]. Experimental determination of the log P value at pH 8 yielded 1.56, which is lower than literature values ranging from 2.48 to 3.6 [20]. This discrepancy may be attributed to differences in experimental conditions, equilibration time, and measurement techniques. The theoretical log P value is reported as 3.97, indicating significant hydrophobic character [23].

Solubility studies in various organic solvents reveal that ibuprofen dissolves freely in acetone, methanol, and methylene chloride [23]. The solubility hierarchy in pure solvents follows the order: DMSO > methanol > ethanol > isopropanol > n-propanol > polyethylene glycol-200 > propylene glycol > water [22]. This pattern reflects the importance of hydrogen bonding and polarity in determining solubility behavior.

Thermodynamic analysis of ibuprofen solubility in cosolvent systems has provided insights into the solubilization mechanisms [22]. The enthalpy and entropy of solution exhibit complex relationships with solvent composition, with maxima occurring at specific cosolvent mole fractions. At low cosolvent concentrations, ibuprofen solubility is entropy-driven, while at higher concentrations, the process becomes enthalpy-driven [22].

The original synthesis of ibuprofen, developed by the Boots Pure Drug Company in the early 1960s, established the foundation for commercial production of this essential nonsteroidal anti-inflammatory drug [1] [2]. This pioneering six-step process, while revolutionary for its time, presented significant challenges in terms of atom economy and waste generation that would later drive the development of more sustainable synthetic approaches [3].

The Boots synthesis commences with isobutylbenzene as the starting material and employs a systematic approach involving Friedel-Crafts acylation, followed by a series of transformations including the Darzens reaction and subsequent decarboxylation steps [1] [4]. This methodology, despite its complexity, demonstrated the feasibility of producing ibuprofen on an industrial scale and served as the standard manufacturing process until the development of greener alternatives in the 1990s [5] [6].

The original process exhibited an overall atom economy of approximately 40%, indicating that more than half of the starting materials were converted to waste products rather than the desired pharmaceutical compound [3] [7]. This inefficiency necessitated the disposal of substantial quantities of unwanted byproducts, creating both economic and environmental challenges for manufacturers [8]. The six-step nature of the synthesis also resulted in cumulative yield losses, with each transformation contributing to reduced overall efficiency [3].

Friedel-Crafts Acylation Mechanism

The initial transformation in the Boots synthesis involves the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride in the presence of aluminum trichloride as the Lewis acid catalyst [1] [9] [10]. This electrophilic aromatic substitution reaction proceeds through a well-characterized mechanism involving the formation of an acylium ion intermediate followed by attack on the aromatic ring [10].

The mechanistic pathway begins with the coordination of aluminum trichloride to the carbonyl oxygen of propionyl chloride, facilitating the heterolytic cleavage of the carbon-chlorine bond and generating a highly electrophilic acylium ion [10]. The electron-rich isobutylbenzene ring then undergoes nucleophilic attack at the acylium carbon, forming a sigma complex intermediate characterized by the temporary disruption of aromaticity [10]. Subsequent deprotonation by the chloride anion restores aromaticity and yields 4-isobutylacetophenone as the primary product [1] [9].

The regioselectivity of this transformation strongly favors para-substitution due to the electron-donating nature of the isobutyl group, which activates the aromatic ring toward electrophilic substitution while directing the incoming electrophile to the para-position [9] [10]. However, the formation of some ortho-substituted product is inevitable, resulting in reduced selectivity and the need for subsequent purification steps [9].

The reaction conditions typically require temperatures between 0°C and 25°C to control the highly exothermic nature of the transformation and prevent side reactions [10]. The stoichiometric requirement for aluminum trichloride presents a significant drawback, as the catalyst is consumed during the reaction and must be disposed of as waste, contributing to the poor atom economy of the overall process [3] [7].

Darzens Reaction and Decarboxylation Steps

Following the initial acylation, the Boots synthesis employs a Darzens reaction to introduce the carboxylic acid functionality essential for ibuprofen's pharmacological activity [11] [12] [13]. This transformation involves the condensation of 4-isobutylacetophenone with ethyl chloroacetate in the presence of a strong base, typically sodium ethoxide [11] [12].

The Darzens reaction mechanism proceeds through the initial deprotonation of ethyl chloroacetate by the base, generating a stabilized enolate anion [11] [13]. This nucleophilic species then attacks the carbonyl carbon of the ketone substrate, forming a beta-hydroxy ester intermediate [11]. Intramolecular cyclization occurs through nucleophilic displacement of the chloride leaving group, resulting in the formation of an alpha-beta-epoxyester (glycidic ester) [11] [13].

The stereochemistry of the epoxide formation is influenced by the steric environment around the ketone carbonyl, with the bulky isobutyl group directing the approach of the nucleophile [11]. The resulting epoxyester represents a crucial intermediate that contains the carbon framework necessary for the final ibuprofen structure [11] [12].

The subsequent decarboxylation step involves the acid-catalyzed hydrolysis of the epoxyester followed by thermal elimination of carbon dioxide [14] [11] [12]. This transformation proceeds through the protonation of the epoxide oxygen under acidic conditions, leading to ring opening and formation of a beta-hydroxy acid intermediate [11] [12]. Upon heating, this intermediate undergoes decarboxylation through a cyclic transition state, eliminating carbon dioxide and generating the desired alpha-methyl carboxylic acid structure characteristic of ibuprofen [14] [11].

The decarboxylation mechanism involves the formation of a carbanion intermediate stabilized by the adjacent aromatic ring through resonance [14] [11]. The temperature requirements for this step, typically ranging from 100°C to 200°C, ensure complete elimination of carbon dioxide while minimizing competing side reactions [14]. However, these elevated temperatures can lead to decomposition of sensitive intermediates and contribute to reduced overall yields [11] [12].

Green Chemistry Innovations (BHC Process)

The development of the BHC (Boots-Hoechst-Celanese) process in the early 1990s represented a paradigm shift in ibuprofen synthesis, demonstrating the practical application of green chemistry principles to large-scale pharmaceutical manufacturing [6] [7] [8]. This revolutionary three-step synthesis reduced the number of transformations by half while dramatically improving atom economy from 40% to approximately 80% [7] [8].

The BHC process addresses the fundamental limitations of the original Boots synthesis by implementing catalyst recycling, minimizing waste generation, and utilizing more efficient synthetic transformations [7] [8] [15]. The process received the Presidential Green Chemistry Challenge Award in 1997, recognizing its significant environmental and economic benefits [8] [15].

The improved efficiency of the BHC process results from the elimination of stoichiometric reagents and the implementation of truly catalytic transformations [7] [8]. This approach not only reduces raw material consumption but also minimizes the generation of waste products that require costly disposal [8] [15]. The economic benefits of this improved process have made ibuprofen more accessible globally while reducing the environmental impact of its production [6] [8].

Hydrogen Fluoride Catalysis Optimization

The most significant innovation in the BHC process involves the replacement of stoichiometric aluminum trichloride with catalytic hydrogen fluoride in the initial acylation step [7] [16] [17] [15]. This substitution transforms a wasteful stoichiometric process into an efficient catalytic transformation with minimal environmental impact [7] [15].

Hydrogen fluoride functions as both a catalyst and solvent in this optimized acylation reaction, providing superior reaction selectivity while enabling complete catalyst recovery and recycling [7] [16] [15]. The mechanism involves the protonation of the acylating agent by hydrogen fluoride, generating a highly electrophilic acylium species that readily reacts with the aromatic substrate [16] [17].

The use of anhydrous hydrogen fluoride offers several advantages over traditional Lewis acid catalysts [16] [15]. The strong protic acid effectively activates acetylating agents through protonation, creating highly reactive electrophilic species without the need for stoichiometric quantities of expensive metal halides [16] [17]. Additionally, hydrogen fluoride can be recovered with 99.9% efficiency through distillation, making it a truly catalytic system [15].

The reaction selectivity achieved with hydrogen fluoride catalysis surpasses that of aluminum trichloride systems, resulting in higher yields of the desired para-substituted product [16] [17]. This improved selectivity reduces the formation of unwanted isomers and simplifies downstream purification processes [16] [15]. The reaction typically proceeds at temperatures between 25°C and 80°C under atmospheric pressure, providing excellent control over the transformation [16].

The implementation of hydrogen fluoride catalysis also eliminates the generation of aluminum-containing waste products that plagued the original Boots process [7] [15]. This innovation represents a critical advancement in sustainable pharmaceutical manufacturing, demonstrating that environmental responsibility and economic efficiency can be simultaneously achieved [8] [15].

Palladium-Mediated Carbonylation Efficiency

The second major innovation in the BHC process involves the direct carbonylation of 1-(4-isobutylphenyl)ethanol using palladium catalysis to introduce the carboxylic acid functionality [16] [18] [19]. This transformation replaces the complex Darzens reaction sequence with a single, highly efficient carbonylation step [16] [18].

The palladium-catalyzed carbonylation mechanism proceeds through a well-established catalytic cycle involving oxidative addition, carbon monoxide insertion, and reductive elimination [16] [20] [21]. The process begins with the oxidative addition of the substrate alcohol to a palladium(0) complex, forming a palladium(II)-alkyl intermediate [16] [19]. Carbon monoxide then inserts into the palladium-carbon bond, generating an acyl-palladium complex [16] [20].

The catalytic system employs a palladium complex coordinated with monodentate phosphine ligands, typically triphenylphosphine or similar tertiary phosphines [16] [19]. The phosphorus-to-palladium mole ratio is carefully optimized to ensure maximum catalytic activity while preventing catalyst deactivation [16]. The reaction requires the presence of dissociated hydrogen ions and halide ions, typically provided by hydrogen halides such as hydrochloric acid [16].

The carbonylation proceeds under relatively mild conditions, with temperatures ranging from 10°C to 100°C and carbon monoxide pressures of 500 to 1000 pounds per square inch gauge [16] [19]. These conditions provide excellent control over the reaction while maintaining high selectivity for the desired carboxylic acid product [16] [18].

A particularly innovative aspect of this process involves the in-situ precipitation and recovery of the palladium catalyst complex [16] [19]. Upon completion of the carbonylation reaction, the addition of non-coordinating solvents such as ethyl acetate causes the precipitation of the palladium-phosphine complex, allowing for efficient catalyst recovery and recycling [16] [19]. Approximately 90% of the palladium catalyst can be recovered and reused without significant loss of activity [16] [19].

The integration of the carbonylation step with the upstream acylation and reduction reactions creates a highly efficient three-step synthesis that minimizes waste generation and maximizes atom utilization [16] [22]. This streamlined approach demonstrates the power of integrating multiple catalytic transformations into a cohesive synthetic strategy [16] [8].

Continuous-Flow Microreactor Techniques

The development of continuous-flow microreactor technology has revolutionized the synthesis of pharmaceutical compounds by enabling precise control over reaction conditions while dramatically reducing reaction times [23] [24] [25] [26]. For ibuprofen synthesis, several research groups have demonstrated the feasibility of producing this essential drug using flow chemistry approaches that offer significant advantages over traditional batch processes [23] [24] [26] [27].

Continuous-flow synthesis provides exceptional heat and mass transfer characteristics due to the high surface-area-to-volume ratios inherent in microreactor designs [24] [26] [28]. This enhanced transport enables rapid temperature control and efficient mixing, allowing for the precise management of highly exothermic reactions that would be dangerous or difficult to control in larger batch reactors [24] [26] [28].

The pioneering work by McQuade and colleagues demonstrated a three-step continuous-flow synthesis of ibuprofen that could be completed in just 10 minutes with minimal purification requirements [26] [27] [28]. This breakthrough established the feasibility of rapid pharmaceutical synthesis using simplified microreactor systems comprised of coiled tubing and basic pumping equipment [26] [28].

Subsequent developments by Jamison and Snead achieved even more remarkable results, completing a three-step ibuprofen synthesis in only three minutes with an overall yield of 83% [23] [24]. This ultra-rapid synthesis demonstrated the potential for flow chemistry to achieve both speed and efficiency in pharmaceutical manufacturing [23] [24].

The McQuade approach utilizes a modified reaction sequence that avoids the use of aluminum chloride, which creates incompatible byproducts in downstream transformations [26] [27] [28]. Instead, the process employs triflic acid as a catalyst for the initial Friedel-Crafts acylation, enabling seamless integration with subsequent synthetic steps [26] [28].

The flow synthesis begins with the mixing of isobutylbenzene and propionic acid with triflic acid at a tee junction, creating plug flow conditions within the microreactor tubing [26] [28]. The acylation proceeds rapidly at elevated temperatures (150°C) maintained by immersion in a heated oil bath [26] [27] [28]. The excellent heat transfer characteristics of the microreactor enable precise temperature control despite the highly exothermic nature of the reaction [26] [28].

The second step involves a 1,2-aryl migration reaction catalyzed by iodine reagents in the presence of trimethyl orthoformate [26] [27] [28]. This transformation quantitatively converts the ketone intermediate to the corresponding methyl ester, setting the stage for the final hydrolysis step [26] [27]. The use of iodine-based reagents provides exceptional selectivity for the desired rearrangement while maintaining compatibility with the flow format [26] [27].

The final hydrolysis step employs potassium hydroxide solution to convert the methyl ester to the sodium salt of ibuprofen [26] [28]. The basic conditions require careful pH control, which is readily achieved in the microreactor format through precise flow rate control [26] [28]. The excellent heat transfer capabilities of the microreactor safely manage the highly exothermic neutralization reaction [26] [28].

The Jamison approach represents the most rapid synthesis of ibuprofen ever demonstrated, achieving complete transformation in just three minutes [23] [24]. This synthesis employs aluminum chloride in a solvent-free Friedel-Crafts acylation, followed by an iodine monochloride-mediated 1,2-aryl migration and final hydrolysis [23] [24].

The key innovation in the Jamison synthesis involves the use of neat aluminum chloride delivered directly in the acylating agent, enabling solvent-free reaction conditions [23] [24]. This approach eliminates the need for organic solvents while providing highly concentrated reaction conditions that accelerate the transformation [23] [24]. The in-line quenching of aluminum chloride with hydrochloric acid prevents reactor clogging while maintaining flow continuity [23] [24].

The 1,2-aryl migration step utilizes iodine monochloride as a highly aggressive oxidizing agent that promotes rapid rearrangement of the ketone intermediate [23] [24]. The addition of dimethylformamide dissolves solid iodine byproducts, preventing blockages in the microreactor system [23] [24]. Subsequent quenching with 2-mercaptoethanol neutralizes excess oxidizing agent and enables smooth transition to the final hydrolysis step [23] [24].

The integrated approach includes an in-line liquid-liquid separation that operates at pressures above 200 pounds per square inch, providing solvent-free product isolation [23] [24]. This continuous separation eliminates the need for traditional workup procedures and enables direct recovery of purified ibuprofen [23] [24].

Scale-up demonstrations have shown that these flow processes can achieve production rates of 8.09 grams per hour using equipment with a footprint equivalent to half of a standard laboratory fume hood [23] [24]. This remarkable productivity demonstrates the potential for continuous-flow synthesis to replace traditional batch manufacturing processes [23] [24] [25].

Recent advances have focused on eliminating the use of toxic and expensive oxidizing reagents such as diacetoxyphenyl iodide and iodine monochloride [25] [29]. A novel four-step continuous-flow synthesis reported in 2024 achieves 80.6% overall yield using only catalytic transformations without requiring stoichiometric oxidizing agents [25] [29]. This approach represents a significant advancement toward truly sustainable continuous-flow pharmaceutical manufacturing [25] [29].

Superbase-Mediated Benzylic Alkylation Strategies

The development of superbase-mediated benzylic alkylation represents an innovative approach to ibuprofen synthesis that exploits the enhanced basicity of mixed lithium-potassium alkoxide systems [30] [31] [32]. This methodology demonstrates the power of strong bases to activate otherwise unreactive benzylic positions, enabling direct construction of the ibuprofen carbon framework through sequential alkylation reactions [30] [31] [32].

Superbase systems, typically composed of butyllithium and potassium tert-butoxide, exhibit basicity far exceeding that of individual components due to synergistic effects between the lithium and potassium cations [30] [31] [32]. These mixed-metal bases can deprotonate benzylic positions that are normally unreactive toward conventional bases, opening new synthetic pathways for pharmaceutical synthesis [30] [31] [32].

The synthetic strategy begins with para-xylene as an inexpensive and readily available starting material [30] [31] [32]. The superbase system selectively deprotonates one of the benzylic methyl groups, generating a stabilized carbanion that can undergo nucleophilic substitution with electrophilic alkylating agents [30] [31] [32]. This approach allows for the sequential introduction of the methyl and isopropyl substituents required for the ibuprofen structure [30] [31] [32].

The mechanism involves the initial coordination of the superbase to the benzylic hydrogen atoms, facilitating proton abstraction through the combined electron-withdrawing effects of the lithium and potassium cations [30] [31]. The resulting benzylic carbanion is stabilized through resonance with the aromatic ring and through coordination with the metal cations [30] [31]. This stabilization enables the carbanion to function as an effective nucleophile in substitution reactions with appropriate electrophiles [30] [31].

The first alkylation step involves the treatment of the deprotonated para-xylene with methyl iodide at low temperature (-75°C) to introduce the methyl group [30] [31]. The low temperature is essential to prevent competing elimination reactions and to maintain the stability of the carbanion intermediate [31]. The reaction proceeds through an S_N2 mechanism, with the benzylic carbanion attacking the methyl carbon of methyl iodide [31].

Following the initial methylation, the superbase system is regenerated to enable a second deprotonation and alkylation cycle [30] [31]. The second alkylation introduces the isopropyl group through reaction with isopropyl bromide [30] [31]. This transformation is more challenging due to the increased steric hindrance of the secondary alkyl halide, requiring carefully optimized reaction conditions to achieve acceptable yields [30] [31].

The final step involves the carboxylation of the alkylated intermediate through treatment with carbon dioxide [30] [31] [32]. The superbase system deprotonates the remaining benzylic position, generating a carbanion that readily reacts with carbon dioxide to form the carboxylate salt [30] [31]. Subsequent acidification yields ibuprofen in an overall yield of approximately 52% over three steps [30] [31] [32].

The superbase-mediated approach offers several advantages over traditional synthetic methods [30] [31] [32]. The use of inexpensive starting materials and the elimination of complex protecting group strategies reduce the overall cost of synthesis [30] [31]. Additionally, the direct introduction of the carboxylic acid functionality through carboxylation eliminates the need for additional functional group transformations [30] [31] [32].

However, the practical implementation of superbase-mediated synthesis faces significant challenges related to the extreme basicity and reactivity of the reagent system [30] [31]. The requirement for rigorously anhydrous conditions and inert atmosphere handling increases the complexity and cost of the process [31]. The strong basicity of the superbase system also limits its compatibility with sensitive functional groups that might be present in more complex synthetic intermediates [30] [31].

Recent modifications of the superbase approach have focused on improving the regioselectivity and yield of the alkylation reactions [30] [32]. The use of additives such as crown ethers and cryptands can enhance the reactivity of the carbanion while improving the selectivity for desired alkylation products [30]. Additionally, the development of continuous-flow protocols for superbase-mediated reactions has shown promise for improving safety and scalability [30] [32].

The environmental impact of superbase-mediated synthesis compares favorably to many traditional approaches due to the elimination of toxic metal catalysts and the use of simple, readily available starting materials [30] [32]. However, the requirement for large quantities of strong bases and the generation of inorganic salt byproducts present challenges for large-scale implementation [30] [31].

Current research efforts focus on developing more selective and efficient superbase systems that can operate under milder conditions while maintaining high reactivity [30] [32]. The integration of superbase chemistry with other modern synthetic methods, such as flow chemistry and photocatalysis, represents a promising direction for future pharmaceutical synthesis [30] [32].

The mechanistic understanding of superbase-mediated reactions continues to evolve, with computational studies providing insights into the electronic and steric factors that control reactivity and selectivity [30]. These fundamental investigations are essential for the rational design of improved superbase systems and reaction conditions [30] [32].

Industrial applications of superbase-mediated synthesis remain limited due to safety concerns and the requirement for specialized handling equipment [31] [32]. However, the demonstrated efficiency and atom economy of these transformations suggest that continued development may eventually enable commercial implementation for specific pharmaceutical targets [30] [32].

The educational value of superbase-mediated ibuprofen synthesis has made it a popular demonstration in advanced organic chemistry courses [31]. The synthesis illustrates important concepts related to carbanion chemistry, metal coordination effects, and synthetic strategy design [31]. The relatively short reaction sequence and the use of readily available starting materials make it accessible for instructional purposes [31].

Future developments in superbase chemistry may enable the synthesis of other pharmaceutically important compounds through similar benzylic alkylation strategies [30] [32]. The ability to activate unreactive C-H bonds under mild conditions represents a powerful tool for synthetic chemists developing new routes to complex molecules [30] [32].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

3.97 (LogP)

log Kow= 3.97

3.97

Odor

Decomposition

Appearance

Melting Point

75-77 °C

76 °C

Storage

UNII

Related CAS

79261-49-7 (potassium salt)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (74.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (74.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (14.73%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of a haemodynamically significant patent ductus arteriosus in preterm newborn infants less than 34 weeks of gestational age.

Treatment of pain

Treatment of febrile disorders, Treatment of pain

Ibuprofen is FDA-approved to treat inflammatory and rheumatoid disorders. Dr. Stewart Adams, OBE, discovered ibuprofen during his search for an alternative to corticosteroid therapy for patients with rheumatoid arthritis. Initially patented in 1961 by Dr. Adams and John Nicholson as 2-(4-isobutylphenyl) propionic acid, ibuprofen has become one of the most commonly used medications in the world.

Livertox Summary

Drug Classes

Therapeutic Uses

Ibuprofen ... /is/ indicated for reduction of fever. /Included in US product labeling/

Ibuprofen ... /is/ used for relief of the pain and inflammation of acute gouty arthritis and acute calcium pyrophosphate deposition disease (pseudogout; chondrocalcinosis articularis; synovitis, crystal-induced). Only immediate-release dosage forms are recommended for relief of acute attacks because of their more rapid onset of action relative to delayed-release or extended-release dosage forms. /NOT included in US product labeling/

Ibuprofen ... /is/ indicated for relief of mild to moderate pain, especially when anti-inflammatory actions may also be desired, e.g., following dental, obstetric, or orthopedic surgery, and for relief of musculoskeletal pain due to soft tissue athletic injuries (strains or sprains). Only immediate-release dosage forms are recommended for relief of acute pain because of their more rapid onset of actin relative to delayed-release or extended-release dosage forms. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for IBUPROFEN (28 total), please visit the HSDB record page.

Pharmacology

Ibuprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic effects. Ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. (NCI05)

MeSH Pharmacological Classification

ATC Code

C - Cardiovascular system

C01 - Cardiac therapy

C01E - Other cardiac preparations

C01EB - Other cardiac preparations

C01EB16 - Ibuprofen

G - Genito urinary system and sex hormones

G02 - Other gynecologicals

G02C - Other gynecologicals

G02CC - Antiinflammatory products for vaginal administration

G02CC01 - Ibuprofen

M - Musculo-skeletal system

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE01 - Ibuprofen

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA13 - Ibuprofen

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AX - Other throat preparations

R02AX02 - Ibuprofen

Mechanism of Action

IBUPROFEN AT 25 MG/KG IV INCREASED THE PRIMARY AND TOTAL HEMOSTATIC PLUG FORMATION TIME IN RABBIT EAR CHAMBERS WITH LASER-INDUCED INJURY. THE SAME DOSE INCREASED THE NUMBER OF CUMULATIVE EMBOLI OVER A 10 MINUTE PERIOD AFTER A LASER INJURY TO ARTERIOLES. IN DOGS, DOSES OF 10, 25, AND 50 MG/KG DID NOT ENHANCE THE RELEASE OF (125)I-LABELED FIBRIN DEGRADATION PRODUCTS FROM THE THROMBI AFTER INCUBATION IN PLASMIN, BUT THE LARGEST DOSE SIGNIFICANTLY DECREASED THE THROMBUS WEIGHT 90 AND 180 MINUTES AFTER DRUG ADMINISTRATION. THUS, IBUPROFEN HAD AN INHIBITORY EFFECT ON PLATELET FUNCTION IN VIVO AND IN LARGE DOSES DIMINISHED THE THROMBUS WEIGHT.

L-Arginine (L-arg) exhibits multiple biological properties and plays an important role in the regulation of different functions in pathological conditions. Many of these effects could be achieved on this amino acid serving as a substrate for the enzyme nitric oxide synthase (NOS). At the gastrointestinal level, recent reports revealed its protective activities involving a hyperemic response increasing the gastric blood flow. The aim of this study was to characterize the relationship between NOS activity/expression and prostaglandin changes (PGs) in rats gastric mucosa, with L-arg associated resistance to the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (IBP). The protective effect of oral L-arg (100 mg/kg body wt), administerred together with IBP (100 mg/kg body wt, per os), was evident enough 90 min after drug administration, although a significant protection persisted for more than 6 hr. Pretreatment with N(G)-nitro-L-arginine (L-NNA) (40 mg/kg body wt, intraperitoneally), a competitive inhibitor of constitutive NOS, partly altered the protection afforded by the amino acid. In contrast, no changes could be observed after inducible NOS inhibition [aminoguanidine (AG) 50 mg/Kg body wt, intraperitoneally). L-arg, plus IBP, produced a significant increase of the cyclic GMP (cGMP) response in tissue samples from rat stomach, 90 min and 6 h after drug administration. iNOS activity and mRNA expression were higher in IBP-treated rats, and no differences were observed in inducible responses in the L-arg plus IBP group. No variations in the cNOS activity and expression were found among the different groups of animals assayed. The measurement of mucosal PGE2 content confirmed that biosynthesis of the eicosanoid is maintained by L-arg for over 90 min after IBP, while a total inhibition was observed 6 hr later. The mechanisms of the L-arg protective effect on the damaged induced by IBP could be explained by the different period after drug administration. The early phase is mediated by cyclooxygenase/prostaglandins pathway (COX/PGs) although NO liberated by cNOS and the guanylate cyclase/cGMP pathway could be also relevant. The later phase implicates inhibition of the iNOS/NO response.

We previously showed the non-steroidal anti-inflammatory drug (NSAID) ibuprofen suppresses inflammation and amyloid in the APPsw (Tg2576) Tg2576 transgenic mouse. The mechanism for these effects and the impact on behavior are unknown. We now show ibuprofen's effects were not mediated by alterations in amyloid precursor protein (APP) expression or oxidative damage (carbonyls). Six months ibuprofen treatment in Tg+ females caused a decrease in open field behavior (p < 0.05), restoring values similar to Tg- mice. Reduced caspase activation per plaque provided further evidence for a neuroprotective action of ibuprofen.The impact of a shorter 3 month duration ibuprofen trial, beginning at a later age (from 14 to 17 months), was also investigated. Repeated measures ANOVA of Abeta levels (soluble and insoluble) demonstrated a significant ibuprofen treatment effect (p < 0.05). Post-hoc analysis showed that ibuprofen-dependent reductions of both soluble Abeta and Abeta42 were most marked in entorhinal cortex (p < 0.05). Although interleukin-1beta and insoluble Abeta were more effectively reduced with longer treatment, the magnitude of the effect on soluble Abeta was not dependent on treatment duration.

Trying to decrease the production of Amyloid beta (Abeta) has been envisaged as a promising approach to prevent neurodegeneration in Alzheimer's disease (AD). A chronic inflammatory reaction with activated microglia cells and astrocytes is a constant feature of AD. The participation of the immune system in the disease process is further documented in several retrospective clinical studies showing an inverse relationship between the prevalence of AD and nonsteroidal anti-inflammatory drug (NSAID) therapy. Previously, we demonstrated that the combination of the proinflammatory cytokines TNFalpha with IFNgamma induces the production of Abeta-42 and Abeta-40 in human neuronal cells. In the present study, the neuronal cell line Sk-n-sh was incubated for 12 h with the cyclooxygenase inhibitor ibuprofen and subsequently stimulated with the cytokines TNFalpha and IFNgamma. Ibuprofen treatment decreased the secretion of total Abeta in the conditioned media of cytokine stimulated cells by 50% and prevented the accumulation of Abeta-42 and Abeta-40 in detergent soluble cell extracts. Viability of neuronal cells measured by detection of apoptosis was neither influenced by ibuprofen nor by cytokine treatment. The reduction in the production of Abeta by ibuprofen was presumably due to a decreased production of betaAPP, which in contrast to the control proteins M2 pyruvate kinase, beta-tubulin and the cytokine inducible ICAM-1 was detected at low concentration in ibuprofen treated cells. The data demonstrate a possible mechanism how ibuprofen may decrease the risk and delay the onset of AD.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Ibuprofen is rapidly metabolized and eliminated in the urine thus, this via accounts for more than 90% of the administered dose. It is completely eliminated in 24 hours after the last dose and almost all the administered dose goes through metabolism, representing about 99% of the eliminated dose. The biliary excretion of unchanged drug and active phase II metabolites represents 1% of the administered dose. In summary, ibuprofen is excreted as metabolites or their conjugates. The elimination of ibuprofen is not impaired by old age or the presence of renal impairment.

The apparent volume of distribution of ibuprofen is of 0.1 L/kg.

The clearance rate ranges between 3-13 L/h depending on the route of administration, enantiomer type and dosage.

Ibuprofen is rapidly absorbed after oral admin, & peak concns in plasma are observed after 15-30 min. The half-life in plasma is about 2 hr. Ibuprofen is extensively (99%) bound to plasma proteins, but the drug occupies only a fraction of the total drug-binding sites at usual concns. Ibuprofen passes slowly into the synovial spaces & may remain there in higher concn as the concns in plasma decline. In experimental animals, ibuprofen & its metabolites pass easily across the placenta. The excretion of ibuprofen is rapid & complete. More than 90% of an ingested dose is excreted in the urine as metabolites or their conjugates.

ENTERO-HEPATIC CIRCULATION OF (14)C-IBUPROFEN & ITS METABOLITES MAY HAVE OCCURRED IN DOGS RECEIVING REPEATED ORAL DOSES ... SINCE LEVELS IN BILE ... WERE 40-FOLD THOSE IN PLASMA.

AFTER ORAL DOSES OF 400 MG IBUPROFEN, SERIAL BLOOD SAMPLES WERE TAKEN (5 MALE VOLUNTEERS, 4 ARTHRITIC PATIENT). EVIDENCE SHOWED 2 COMPARTMENT MODEL: NO EVIDENCE SHOWN OF DRUG ACCUM IN PERIPHERAL COMPARTMENT.

The enantiomeric composition of ibuprofen in plasma was investigated following oral administration of 200 mg of the racemic drug in a conventional tablet or 300 mg in a novel controlled release pellet formulation to 4 healthy volunteers, aged 24 to 37 yr, in a randomized, crossover study. The plasma concentration time profiles suggest that drug release from the controlled release preparation was suitably modified and that the fluctuation between the peaks and troughs observed following a conventional tablet formulation were reduced. The plasma concentrations of (+)-ibuprofen (S-ibuprofen) were greater than those of (-)-ibuprofen (R-ibuprofen) following either formulation, and the enantiomeric plasma ratio (S/R) was reduced, both in magnitude and variability, following the controlled release preparation. The proportion of the total area under the plasma concentration time curves, due to (S)-ibuprofen, were slightly reduced following the controlled release formulation compared to the tablet formulation. The importance of a consideration of stereochemistry in bioequivalence studies of chiral drugs is discussed.

For more Absorption, Distribution and Excretion (Complete) data for IBUPROFEN (11 total), please visit the HSDB record page.

Metabolism Metabolites

TWO MAJOR METABOLIC PATHWAYS IN MAN & IN ANIMALS PROCEED BY OXIDATIVE ATTACK OF ISOBUTYL SIDE CHAIN; THEY ARE HYDROXYLATION OF THE TERTIARY CARBON TO YIELD A STABLE TERTIARY ALCOHOL, & OXIDATION OF 1 OF THE 2 GEMINAL METHYL GROUPS TO YIELD THE ACID.

IBUPROFEN GIVES 2-(4-(2-CARBOXYPROPYL)PHENYL)PROPIONIC ACID & 2-(4-(2-HYDROXY-2-METHYLPROPYL)PHENYL)PROPIONIC ACID IN MAN. /FROM TABLE/

The pharmacokinetics of oral ibuprofen following a dose of 0.8 g given 3 times a day for 14 days were studied in 7 functionally anephric patients (aged 34-66 yr) undergoing hemodialysis. No accumulation of ibuprofen plasma concns & an absence of intact ibuprofen in dialysate indicated clearance through metabolic pathways. The metabolites did accumulate significantly with mean plasma levels of 249 mcg/ml for the carboxy derivatives & 57 mcg/ml for the hydroxy derivatives of ibuprofen. However, both were detected in the dialysate. Dialysis clearance calculated by arterial & venous difference was found to agree with actual recovery in dialysate for both metabolites. Side effects were not observed in any subject.

Wikipedia

FDA Medication Guides

IBUPROFEN

TABLET;ORAL

MCNEIL CONSUMER

09/10/2007

Drug Warnings

CAUTION IN THE USE OF IBUPROFEN IN SYSTEMIC LUPUS ERYTHEMATOSUS IS ADVISED, PARTICULARLY IF THERE IS HISTORY OF SALICYLATE INTOLERANCE.

Ibuprofen is not recommended for use by pregnant women, or by those who are breast-feeding their infants.

IBUPROFEN ELEVATES BILIRUBIN, ALKALINE PHOSPHATASE, ASPARTATE AMINOTRANSFERASE (SGOT), AND ALANINE AMINOTRANSFERASE (SGPT) ABOVE THE NORMAL RANGE, AND CAUSES ISOLATED CASES OF JAUNDICE. /FROM TABLE/

For more Drug Warnings (Complete) data for IBUPROFEN (14 total), please visit the HSDB record page.

Biological Half Life

... After oral admin ... the half-life in plasma is about 2 hr.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Production: isobutylbenzene + acetyl chloride + triethylaluminum + potassium cyanide (Friedel-Crafts acylation/cyanohydrin formation/hydrogenation/nitrile hydrolysis)

Production: isobutylbenzene + propionyl chloride + methanol (Friedel-Crafts acylation/ketal formation/alpha bromination/rearrangement)

Production: isobutylbenzene + acetyl chloride + carbon monoxide (Friedel-Crafts acylation/carbonyl reduction/carbonylation)

For more Methods of Manufacturing (Complete) data for IBUPROFEN (6 total), please visit the HSDB record page.

General Manufacturing Information

Ibuprofen ... is on the top ten list of pharmaceuticals used in Denmark in 1995

Analytic Laboratory Methods

Ethambutol hydrogen chloride and ibuprofen were determined in tablets by reversed-phase HPLC using a mu Bondapak C18 column packed with octadecylsilane bonded to porous silica, MeOH-H2O (70:30) mobile phase, and UV detection at 254 nm. The standard deviation and coefficient of variation were 1.82 and 0.252, respectively for ethambutol and 1.61 and 0.432, respectively for ibuprofen. The direct isocratic method requires no separation of drug from other active ingredients, and does not require any derivatization.

Separations by capillary zone electrophoresis in plain, uncoated fused silica capillaries were compared with those in electroendosmosis-free coated capillaries. For small ions, exemplified by some anti-inflammatory drugs, resolution and analysis times were comparable in the two types of capillaries. The advantage of the coated capillary was that it predictably eluted all neg analytes regardless of electrolyte pH. The uncoated capillary, on the other hand, allowed separation of both pos and neg species in one run, provided that the electroendosmotic flow was sufficiently high to elute all neg charged analytes. Because electrolyte conditions were established that eluted all sample analytes, subsequent analyses were performed in uncoated capillaries. Antibiotics such as sulfonamides, cephalosporins, and penicillins were separated by zone electrophoresis. Optimal separation conditions were established by varying the pH and ionic strength of the electrolyte. For the separation. of structurally similar peptides and barbiturates, micellar electrokinetic capillary chromatography was the method of choice because the structural differences conferred differences in hydrophobicity. The feasibility of using capillary zone electrophoresis in pharmaceutical analysis was shown in the evaluation of over-the-counter pain, cold, and allergy medications. These typically gave relative standard deviations of 1% for retention times and 3% for peak areas.

An HPLC method using an internal surface reversed-phase column Pinkerton packed with glycyl-phenylalanyl-phenylalanine phase on silica for the determination of various drugs /including ibuprofen/ is described. The method allows analysis of biological samples without deproteination. Several mobile phases were used. Data for sample prepn and retention times and capacity factors for 28 drugs are given.

For more Analytic Laboratory Methods (Complete) data for IBUPROFEN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

HIGH PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF IBUPROFEN AND ITS MAJOR METABOLITES IN BIOLOGICAL FLUIDS.

A selective reversed-phase HPLC method for the determination of ibuprofen in different ointment bases. Following a simple dilution step, the drug was seperated from interfering cmpd on an octadecylsilica column protected by a precolumn. A mobile phase of aq tetrahydrofuran buffered by phosphate was used. Detection was monitored at 219 nm. After each 10 injections of lipophilic samples, the columns were washed with tetrahydrofuran and n-hexane. Recoveries of ibuprofen from a new pilot prepn spiked to contain 4, 5, and 6% of the drug were 100.4, 100.3, and 99.7%, resp. The precision at each concn was <0.8%. The analysis of ibuprofen degradation products showed that the method also provides an indication of the stability of the drug.

The use of capillary column gas chromatography for drug screening in forensic toxicology has become increasingly widespread. Screening procedures however are often lengthy and unsuitable for rapid confirmatory or quant applications. To develop a practical scheme for confirmatory/quant analysis, a series of temp profiles to allow the rapid quant detn of a wide range of acid/neutral and basic drugs in extracts from post mortem fluids and tissue were optimized. The appropriate profile is selected based on the retention index on a stamdard crosslinked Me silicone column used to screen extracts. The use of a 5% Ph Me silicone phase allows complementary identification, and allows the separation of some pairs of cmpd with identical retention indexes in the screening procedure.

For more Clinical Laboratory Methods (Complete) data for IBUPROFEN (12 total), please visit the HSDB record page.

Storage Conditions

Interactions

WHEN SULFAMETHIZOLE WAS COADMINISTERED TO DOGS WITH IBUPROFEN, BETA-ELIMINATION HALF-LIFE FOR SULFAMETHIZOLE WAS INCREASED APPROXIMATELY 10 TIMES COMPARED TO THE CONTROL VALUE. RESULTS SUGGEST THAT THE INCREASED TERMINAL HALF-LIFE OF SULFAMETHIZOLE CAUSED BY IBUPROFEN IS MAINLY A RESULT OF COMPETITIVE INTERACTIONS BETWEEN THEM AT THE RENAL SECRETORY LEVEL.

In several short-term, controlled studies, ibuprofen did not have a substantial effect on the prothrombin time of patients receiving oral anticoagulants; however, because ibuprofen may cause GI bleeding, inhibit platelet aggregation, and prolong bleeding time and because bleeding has occurred when ibuprofen and coumarin derivative anticoagulants were administered concomitantly, the drug should be used with caution and the patient carefully observed if the drug is used concomitantly with any anticoagulant /such as/ warfarin or /the thrombolytic agent streptokinase.

To study a potential interaction between digoxin and two non-steroid anti-inflammatory drugs, indomethacin (50 mg three times daily) and ibuprofen (600 mg three times daily) were given for 10 days to 10 and 8 patients, respectively, on chronic digoxin treatment. Serum digoxin measured by fluorescence polarisation immunoassay increased significantly (p < 0.05) during treatment with indomethacin from pre-treatment values of 0.73 + or - 0.34 nmol/l (mean + or - standard deviation) to a mean value of 1.02 + or - 0.43 nmol/l, while administration of ibuprofen did not change the steady state serum concentration of digoxin. The result demonstrates that some non-steroidal anti-inflammatory drugs such as indomethacin increase serum digoxin to levels high in the therapeutic range. This should be taken into consideration when co-administering other drugs known to increase the serum concentration of digoxin such as several antiarrhythmics.

For more Interactions (Complete) data for IBUPROFEN (17 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq

Antti Pemmari, Lauri Tuure, Mari Hämäläinen, Tiina Leppänen, Teemu Moilanen, Eeva MoilanenPMID: 34497153 DOI: 10.1136/rmdopen-2021-001657

Abstract

Non-steroidal anti-inflammatory drugs are a widely used symptomatic treatment in osteoarthritis (OA), but their effects on cartilage remain controversial. We studied the effects of ibuprofen on gene expression in chondrocytes from patients with OA using RNA-Seq. Chondrocytes were isolated from cartilage samples of patients with OA undergoing knee replacement surgery, cultured with ibuprofen, and total mRNA was sequenced. Differentially expressed genes were identified with edgeR using pairwise comparisons. Functional analysis was performed using ingenuity pathway analysis (IPA). Ibuprofen did not induce statistically significant changes in chondrocyte transcriptome when the cells were cultured in the absence of added cytokines. In inflammatory conditions (when the cells were exposed to the OA-related cytokine interleukin (IL)-1β), 51 genes were upregulated and 42 downregulated by ibuprofen with fold change >1.5 in either direction. The upregulated genes included anti-inflammatory factors and genes associated with cell adhesion, while several mediators of inflammation were among the downregulated genes. IPA analysis revealed ibuprofen having modulating effects on inflammation-related pathways such as integrin, IL-8, ERK/MAPK and cAMP-mediated signalling pathways. In conclusion, the effects of ibuprofen on primary OA chondrocyte transcriptome appear to be neutral in normal conditions, but ibuprofen may shift chondrocyte transcriptome towards anti-inflammatory phenotype in inflammatory environments.Functionalization of Human Serum Albumin by Tyrosine Click

Satsuki Obara, Keita Nakane, Chizu Fujimura, Shusuke Tomoshige, Minoru Ishikawa, Shinichi SatoPMID: 34445381 DOI: 10.3390/ijms22168676

Abstract

Human serum albumin (HSA) is a promising drug delivery carrier. Although covalent modification of Cys34 is a well-established method, it is desirable to develop a novel covalent modification method that targets residues other than cysteine to introduce multiple functions into a single HSA molecule. We developed a tyrosine-selective modification of HSA. Three tyrosine selective modification methods, hemin-catalyzed, horseradish peroxidase (HRP)-catalyzed, and laccase-catalyzed reactions were performed, and the modification efficiencies and modification sites of the modified HSAs obtained by these methods were evaluated and compared. We found that the laccase-catalyzed method could efficiently modify the tyrosine residue of HSA under mild reaction conditions without inducing oxidative side reactions. An average of 2.2 molecules of functional groups could be introduced to a single molecule of HSA by the laccase method. Binding site analysis using mass spectrometry suggested Y84, Y138, and Y401 as the main modification sites. Furthermore, we evaluated binding to ibuprofen and found that, unlike the conventional lysine residue modification, the inhibition of drug binding was minimal. These results suggest that tyrosine-residue selective chemical modification is a promising method for covalent drug attachment to HSA.Supercritical CO

Liane Meneses, Rita Craveiro, Ana Rita Jesus, Maria A M Reis, Filomena Freitas, Alexandre PaivaPMID: 34443357 DOI: 10.3390/molecules26164772

Abstract

In this work, we propose the utilization of scCOto impregnate ibuprofen into the mcl-PHA matrix produced by

subs.

(DSM 19603). The biopolymer has adhesive properties, is biocompatible and has a melting temperature of 45 °C. Several conditions, namely, pressure (15 and 20 MPa) and impregnation time (30 min, 1 h and 3 h) were tested. The highest ibuprofen content (90.8 ± 6.5 mg of ibuprofen/g

) was obtained at 20 MPa and 40 °C, for 1 h, with an impregnation rate of 89 mg/(g·h). The processed mcl-PHA samples suffered a plasticization, as shown by the decrease of 6.5 °C in the T

, at 20 MPa. The polymer's crystallinity was also affected concomitantly with the matrices' ibuprofen content. For all the impregnation conditions tested the release of ibuprofen from the biopolymer followed a type II release profile. This study has demonstrated that the mcl-PHA produced by

has a great potential for the development of novel topical drug delivery systems.

Arbuscular mycorrhizal symbiosis in constructed wetlands with different substrates: Effects on the phytoremediation of ibuprofen and diclofenac

Bo Hu, Shanshan Hu, Jan Vymazal, Zhongbing ChenPMID: 34246029 DOI: 10.1016/j.jenvman.2021.113217

Abstract

This study investigated the role of arbuscular mycorrhizal fungal (AMF) for the removal of ibuprofen (IBU) and diclofenac (DCF) in constructed wetlands (CWs) with four different substrates. Results showed that AMF colonization in adsorptive substrate (perlite, vermiculite, and biochar) systems was higher than that in sand systems. AMF enhanced the tolerance of Glyceria maxima to the stress of IBU and DCF by promoting the activities of antioxidant enzymes (peroxidase and superoxide dismutase) and the contents of soluble protein, while decreasing the contents of malondialdehyde and O. The removal efficiencies of IBU and DCF were increased by 15%-18% and 25%-38% in adsorptive substrate systems compare to sand systems. Adsorptive substrates enhanced the accumulation of IBU and DCF in the rhizosphere and promoted the uptake of IBU and DCF by plant roots. AMF promoted the removal of IBU and DCF in sand systems but limited their reduction in adsorptive substrate systems. In all scenarios, the presence of AMF decreased the contents of CECs metabolites (2-OH IBU, CA IBU, and 4'-OH IBU) in the effluents and promoted the uptake of IBU by plant roots. Therefore, these results indicated that the addition of adsorptive substrates could enhance the removal of IBU and DCF in CWs. The role of AMF on the removal of IBU and DCF was influenced by CW substrate. These may provide useful information for the application of AMF in CWs to remove contaminants of emerging concern.

Extending the safety profile of the post-operative administration of an intravenous acetaminophen/ibuprofen fixed dose combination: An open-label, multi-center, single arm, multiple dose study

Ira J Gottlieb, Nigel Gilchrist, Simon Carson, Ioana Stanescu, Hartley AtkinsonPMID: 34243616 DOI: 10.1016/j.biopha.2021.111710

Abstract

Postoperative pain is typically treated with multimodal analgesia, using systemic acetaminophen and/or nonsteroidal anti-inflammatory drugs in conjunction with opioids as required. The present study aimed to determine the safety and tolerability of repeated doses of an intravenous fixed-dose combination (FDC) of acetaminophen and ibuprofen.This multicenter, open-label, single arm, multiple dose study was conducted at 4 centers across New Zealand and the United States between July 2019 and July 2020. Adults (>18 years) requiring multiple doses of parenteral nonopioid analgesics over multiple days following non-laparoscopic general, plastic or orthopedic surgery were eligible. The study drug (acetaminophen 1000 mg+ibuprofen 300 mg) was administered 6-hourly as a 5 min infusion for between 48 h and 5 days. Adverse event data was collected throughout the study, in addition to scheduled vital sign assessments, laboratory tests and electrocardiograms. Participants completed a global evaluation of the FDC at the end of the treatment period.

232 participants received ≥ 1 dose of the FDC. Most were female (62.1%), White (56.5%) or Black or African American (39.2%), and had undergone orthopedic surgery (85.3%). There was a broad age range (19-87 years), with a mean age of 53.4 years, and 26.3% of participants aged ≥ 65 years. The FDC was safe when used for 48 h to 5 days. Treatment-emergent adverse events (TEAEs) affected 56.0% of participants, the most common were infusion site pain, nausea, infusion site extravasation, constipation, and headache. Minimal changes in vital signs were observed at scheduled timepoints. No clinically significant changes in electrocardiogram assessments occurred. Transient elevations in the hepatic enzymes ALT and AST to < 3 times the upper limit of normal (ULN) affected 10.5% and 9.6% of subjects, elevations to ≥ 3 times the ULN affected 2.6% and 2.2% of subjects, respectively. There were no apparent differences in the safety profile of the FDC in older participants. The FDC was well tolerated; most TEAEs were mild or moderate in severity. Five participants discontinued treatment due to TEAEs, none were considered treatment-related. The FDC was perceived well by study participants; the majority rated their experience as 'excellent' (40.1%) or 'very good' (35.3%).

The safety profile was comparable to previous studies with no novel safety concerns. The FDC was safe, well tolerated, and perceived positively by participants treated for acute pain between 48 h and 5 days following orthopedic or plastic surgery, supporting a favorable risk benefit profile.

Multi-centre, randomised non-inferiority trial of early treatment versus expectant management of patent ductus arteriosus in preterm infants (the BeNeDuctus trial): statistical analysis plan

Tim Hundscheid, Rogier Donders, Wes Onland, Elisabeth M W Kooi, Daniel C Vijlbrief, Willem B de Vries, Debbie H G M Nuytemans, Bart van Overmeire, Antonius L Mulder, Willem P de Boode, BeNeDuctus trial study group, Peter H Dijk, Anton H L C van Kaam, Tessa de Baat, Koen P Dijkman, Eduardo Villamor, André A Kroon, Remco Visser, Susanne M de Tollenaer, Filip Cools, Marisse Meeus, Anne-Britt Johansson, Frank Derriks, Catheline Hocq, Alexandra Zecic, Tine Brink Henriksen, Kasper Jacobsen KyngPMID: 34526095 DOI: 10.1186/s13063-021-05594-x

Abstract

Controversy exists about the optimal management of a patent ductus arteriosus (PDA) in preterm infants. A persistent PDA is associated with neonatal mortality and morbidity, but causality remains unproven. Although both pharmacological and/or surgical treatment are effective in PDA closure, this has not resulted in an improved neonatal outcome. In most preterm infants, a PDA will eventually close spontaneously, hence PDA treatment potentially increases the risk of iatrogenic adverse effects. Therefore, expectant management is gaining interest, even in the absence of convincing evidence to support this strategy.The BeNeDuctus trial is a multicentre, randomised, non-inferiority trial assessing early pharmacological treatment (24-72 h postnatal age) with ibuprofen versus expectant management of PDA in preterm infants in Europe. Preterm infants with a gestational age of less than 28 weeks and an echocardiographic-confirmed PDA with a transductal diameter of > 1.5 mm are randomly allocated to early pharmacological treatment with ibuprofen or expectant management after parental informed consent. The primary outcome measure is the composite outcome of mortality, and/or necrotizing enterocolitis Bell stage ≥ IIa, and/or bronchopulmonary dysplasia, all established at a postmenstrual age of 36 weeks. Secondary short-term outcomes are comorbidity and adverse events assessed during hospitalization and long-term neurodevelopmental outcome assessed at a corrected age of 2 years. This statistical analysis plan focusses on the short-term outcome and is written and submitted without knowledge of the data.

ClinicalTrials.gov NTR5479. Registered on October 19, 2015, with the Dutch Trial Registry, sponsored by the United States National Library of Medicine Clinicaltrials.gov

(registered May 2016) and the European Clinical Trials Database EudraCT 2017-001376-28.

Recent Advances in the Synthesis of Ibuprofen and Naproxen

Min-Woo Ha, Seung-Mann PaekPMID: 34443379 DOI: 10.3390/molecules26164792